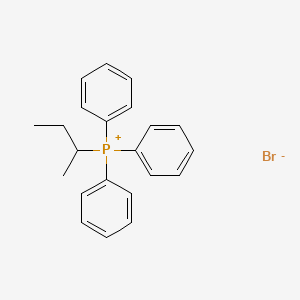

sec-Butyltriphenylphosphonium bromide

Overview

Description

Sec-Butyltriphenylphosphonium bromide is a laboratory chemical . It is used as a reactant for various chemical reactions such as free radical 5-exo-dig cyclization, intramolecular hydroacylalkoxylation, Wittig reactions for stereoselective synthesis of alkenes, dimerization of α-olefins, alkylidenation of hydrazides for synthesis of indoles .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, Triphenylphosphonium Phospholipid, has been synthesized by reacting sodium tungstate with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid .Chemical Reactions Analysis

This compound is used as a reactant in various chemical reactions. These include free radical 5-exo-dig cyclization, intramolecular hydroacylalkoxylation, Wittig reactions for stereoselective synthesis of alkenes, dimerization of α-olefins, alkylidenation of hydrazides for synthesis of indoles .Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a melting point of 240-243 °C (lit.) . It is soluble in chloroform and methanol .Scientific Research Applications

Antibacterial and Antiviral Activities

Sec-Butyltriphenylphosphonium bromide has been utilized in the development of cationic polymers with significant antibacterial and antiviral properties. A novel quaternary phosphonium-type cationic polyacrylamide was synthesized with this compound as the active component, showing promising results against Escherichia coli and adenovirus (Xue, Pan, Xiao, & Zhao, 2014).

Reductive Applications in Organic Synthesis

This compound has been identified as a selective and versatile reducing agent in organic synthesis. Butyltriphenylphosphonium tetraborate, derived from this compound, demonstrates efficacy in the reduction of imines, enamines, oximes, and in the reductive alkylation of aldehydes or ketones (Hajipour, Mohammadpoor-Baltork, & Noroallhi, 2001).

Enhanced Antimicrobial Activity

In another application, this compound grafted onto linear polyethylenimine polymers demonstrated enhanced antimicrobial activity against various strains of bacteria, showcasing its potential in antimicrobial treatments (Bansal, Pathak, Jha, Kumar, & Gautam, 2015).

Gene Transfection Efficacy

This compound has also been instrumental in gene therapy research. Triphenylphosphonium bromide-grafted-linear polyethylenimine polymers have been shown to significantly enhance gene transfection efficiency in mammalian cell lines, indicating its potential in future gene therapy applications (Bansal, Gupta, & Kumar, 2013).

Corrosion Inhibition Properties

This compound has been evaluated as an effective corrosion inhibitor for mild steel in sulfuric acid solutions. Studies have demonstrated its strong inhibitory effects and its ability to significantly reduce corrosion rates (Bhrara, Kim, & Singh, 2008).

Safety and Hazards

Sec-Butyltriphenylphosphonium bromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic if swallowed . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for sec-Butyltriphenylphosphonium bromide were not found, phosphonium compounds have been explored for their potential in various fields. For instance, they have been used in the synthesis of inhibitors of tubulin polymerization, expressing antimitotic and antitubulin properties . They have also been used in the design of pharmaceutical carriers with mitochondria-specific accumulation .

Mechanism of Action

Target of Action

(2-Butyl)Triphenylphosphonium Bromide, also known as butan-2-yl(triphenyl)phosphanium bromide or sec-Butyltriphenylphosphonium bromide, is an organic phosphine compound It’s known that phosphonium salts, including (2-butyl)triphenylphosphonium bromide, are often used in organic synthesis as deprotecting agents, catalysts, and reagents .

Mode of Action

It’s known that it can participate in various organic reactions such as the wittig reaction for the stereoselective synthesis of alkenes, and the dimerization of α-olefins . It can also react to form phosphoric acid and the corresponding triphenylphosphine .

Biochemical Pathways

It’s known that it can participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the context of its use .

Pharmacokinetics

It’s known that it is soluble in water and organic solvents such as ethanol and dimethylformamide . This solubility can influence its bioavailability.

Result of Action

It’s known that it can participate in various organic reactions, potentially leading to the formation of new compounds .

Properties

IUPAC Name |

butan-2-yl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWAYXKPYJOYEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3968-92-1 | |

| Record name | Phosphonium, (1-methylpropyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3968-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003968921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3968-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sec-butyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587503.png)

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1587505.png)